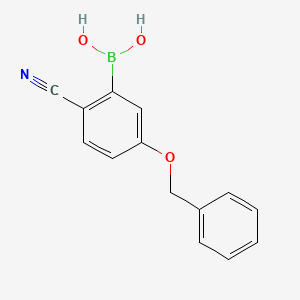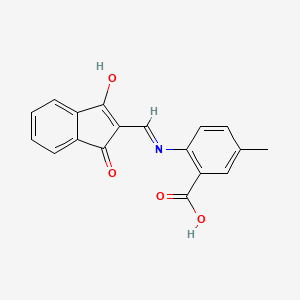![molecular formula C16H19N5O2S B2605560 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide CAS No. 2034530-10-2](/img/structure/B2605560.png)
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide is a synthetic organic compound. It features a pyrazole ring, a thienopyrimidine moiety, and a propanamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide typically involves multi-step organic synthesis. The general steps might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives.
Synthesis of the thienopyrimidine moiety: This often involves the cyclization of appropriate thiophene and pyrimidine precursors.
Coupling reactions: The pyrazole and thienopyrimidine intermediates are then coupled, possibly through amide bond formation, to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of automated synthesis equipment and continuous flow reactors.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or thienopyrimidine rings.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, or derivatives with substituted groups.
科学研究应用
Chemistry
Catalysis: Compounds with similar structures are often explored as catalysts in organic reactions.
Material Science:
Biology and Medicine
Drug Development: Such compounds are frequently investigated for their potential as therapeutic agents, particularly in oncology, due to their ability to interact with biological targets.
Biological Probes: Used in research to study biological processes and pathways.
Industry
Agriculture: Potential use as agrochemicals, such as pesticides or herbicides.
Pharmaceuticals: As intermediates in the synthesis of more complex pharmaceutical compounds.
作用机制
The mechanism of action for compounds like 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 3-(1H-pyrazol-1-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)propanamide
Uniqueness
The uniqueness of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide lies in its specific combination of functional groups and ring systems, which can confer unique biological activities and chemical properties compared to other similar compounds.
属性
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-11-9-12(2)21(19-11)6-3-14(22)17-5-7-20-10-18-13-4-8-24-15(13)16(20)23/h4,8-10H,3,5-7H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXDEVFNDILXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NCCN2C=NC3=C(C2=O)SC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2605481.png)

![Methyl 1-methyl-3-[(3-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2605486.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2605487.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2605488.png)

![methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate](/img/structure/B2605490.png)





![N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine](/img/structure/B2605499.png)
